molecular formula C12H14O4 B14462207 Ethyl 2-(3-methylphenoxy)-3-oxopropanoate CAS No. 66047-02-7

Ethyl 2-(3-methylphenoxy)-3-oxopropanoate

Cat. No.: B14462207
CAS No.: 66047-02-7
M. Wt: 222.24 g/mol
InChI Key: XLALJSVTLORLGR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylphenoxy)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-methylphenoxy moiety and a 3-oxopropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methylphenoxy)-3-oxopropanoate can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . In this case, the starting materials would include 3-methylphenol and ethyl 3-bromopropanoate, which react under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylphenoxy)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Ethyl 2-(3-methylphenoxy)-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylphenoxy)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methylphenoxy)-3-oxopropanoate: Similar structure but with a different position of the methyl group.

    Ethyl 2-(2-methylphenoxy)-3-oxopropanoate: Another positional isomer with the methyl group at the ortho position.

    Ethyl 2-(3-chlorophenoxy)-3-oxopropanoate: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

Ethyl 2-(3-methylphenoxy)-3-oxopropanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 3-methylphenoxy group can affect the compound’s steric and electronic properties, making it distinct from its isomers and analogs.

Properties

CAS No.

66047-02-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(3-methylphenoxy)-3-oxopropanoate

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)11(8-13)16-10-6-4-5-9(2)7-10/h4-8,11H,3H2,1-2H3

InChI Key

XLALJSVTLORLGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)OC1=CC=CC(=C1)C

Origin of Product

United States

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